Product packaging for 4-(1-Pyrrolidinylmethyl)-4-piperidinol(Cat. No.:CAS No. 942031-83-6)

4-(1-Pyrrolidinylmethyl)-4-piperidinol

Cat. No.: B1513585
CAS No.: 942031-83-6
M. Wt: 184.28 g/mol
InChI Key: KVPDUDGJCYNUMH-UHFFFAOYSA-N
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Description

Table 1: IUPAC Naming Consistency

Source IUPAC Name Structural Validation
PubChem 4-(pyrrolidin-1-ylmethyl)piperidin-4-ol SMILES: C1CCN(C1)CC2(CCNCC2)O
ChemSpider This compound Molecular formula: C₁₀H₂₀N₂O
Key Organics 4-[(pyrrolidin-1-yl)methyl]piperidin-4-ol Molecular weight: 184.28 g/mol

Table 2: Molecular and Isotopic Mass Comparison

Parameter Free Base Dihydrochloride Salt
Average Mass 184.283 Da 257.199 Da
Monoisotopic Mass 184.157563 Da 256.110919 Da

Structural and Nomenclatural Validation

The compound’s structure is validated through spectroscopic and computational methods:

  • InChI Key : KVPDUDGJCYNUMH-UHFFFAOYSA-N, encoding the connectivity and stereochemistry.
  • 3D Conformer : Interactive models confirm the bicyclic arrangement and spatial orientation.

This systematic approach ensures unambiguous identification in synthetic, analytical, and regulatory contexts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O B1513585 4-(1-Pyrrolidinylmethyl)-4-piperidinol CAS No. 942031-83-6

Properties

IUPAC Name

4-(pyrrolidin-1-ylmethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c13-10(3-5-11-6-4-10)9-12-7-1-2-8-12/h11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPDUDGJCYNUMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2(CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651016
Record name 4-[(Pyrrolidin-1-yl)methyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942031-83-6
Record name 4-[(Pyrrolidin-1-yl)methyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation of 4-Piperidinol

A common method involves the reaction of 4-piperidinol or its derivatives with a suitable pyrrolidinylmethyl halide or equivalent electrophile under controlled conditions. This method requires:

  • Activation of the hydroxyl group or use of a leaving group at the 4-position.
  • Nucleophilic substitution by the pyrrolidine moiety.

Typical conditions:

  • Use of polar aprotic solvents (e.g., dimethylformamide).
  • Mild bases (e.g., potassium carbonate) to facilitate substitution.
  • Temperature control to prevent side reactions.

This method leverages the nucleophilicity of the pyrrolidine nitrogen to form the C-N bond at the 4-position of the piperidinol ring.

Stepwise Construction via Piperidone Intermediates

Another approach involves:

  • Starting from 4-piperidone hydrochloride as a precursor.
  • Protecting groups such as tert-butyloxycarbonyl (Boc) are introduced to mask amine functionalities.
  • Reductive amination or nucleophilic substitution to introduce the pyrrolidinylmethyl group.
  • Subsequent deprotection and hydroxylation steps to yield the target 4-(1-pyrrolidinylmethyl)-4-piperidinol.

Key reaction steps:

  • Protection of 4-piperidone to form N-Boc-4-piperidone.
  • Reaction with pyrrolidine or its derivatives under reductive amination conditions (e.g., sodium borohydride as reducing agent).
  • Hydrolysis and deprotection under acidic or basic conditions.
  • Purification by crystallization or chromatography.

This method benefits from high yields (typically above 80%) and allows for better control of stereochemistry and purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield (%)
Protection of 4-piperidone Dimethyl dicarbonate, aqueous acetone, room temp, 24h Forms N-Boc-4-piperidone ~91%
Reductive amination Pyrrolidine, sodium borohydride, ethanol ammonia solution, <30 °C Controlled addition, nitrogen atmosphere ~81%
Hydrolysis and deprotection Acid/base treatment, aqueous or organic solvents Removal of Boc group High, variable
Alkylation (alternative) Pyrrolidinylmethyl halide, K2CO3, DMF, mild heating Direct substitution on 4-piperidinol Moderate to high

Industrial and Laboratory Scale Synthesis

  • Laboratory scale: Batch reactions with careful temperature control and stoichiometry monitoring are common.
  • Industrial scale: Processes often utilize continuous flow reactors to improve scalability, reproducibility, and safety. Automated systems facilitate precise control over reaction parameters, enhancing yield and purity.

Purification typically involves:

  • Extraction with organic solvents (ethyl acetate, toluene).
  • Washing with aqueous phases to remove inorganic salts.
  • Drying agents (anhydrous sodium sulfate).
  • Concentration under reduced pressure.
  • Crystallization or chromatographic purification.

Research Findings and Notes

  • The synthetic routes involving N-Boc protection and reductive amination provide robust yields and minimize side reactions.
  • Direct alkylation methods may suffer from lower yields due to competing side reactions or incomplete substitution.
  • Use of bases like potassium carbonate or sodium hydroxide is common to facilitate substitution or hydrolysis steps.
  • Temperature control is critical, especially during reductive amination and deprotection to avoid decomposition.
  • Purity assessment by NMR and other spectroscopic methods confirms the structure and quality of the final product.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Typical Yield (%)
Direct Alkylation Substitution of 4-piperidinol Simpler, fewer steps Possible low yield, side products Moderate (50-70)
Protection + Reductive Amination Boc protection, amination, deprotection High yield, better control More steps, requires protection/deprotection High (80-90)

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group on the piperidinol ring can undergo oxidation to form a ketone derivative. Common oxidizing agents include:

Reagent/ConditionsProductNotes
Potassium permanganate (KMnO₄)4-(1-Pyrrolidinylmethyl)-4-piperidinoneRequires acidic or neutral conditions.
Chromium trioxide (CrO₃)4-(1-Pyrrolidinylmethyl)-4-piperidinoneHigh selectivity for alcohol → ketone.
Hydrogen peroxide (H₂O₂)Partial oxidation productsLimited utility due to side reactions.

Mechanistic Insight : Oxidation typically proceeds via deprotonation of the hydroxyl group, followed by hydride transfer to the oxidizing agent. Steric hindrance from the pyrrolidinylmethyl group may influence reaction rates.

Substitution Reactions

The hydroxyl group can act as a leaving group under specific conditions, enabling nucleophilic substitution:

Reagent/ConditionsProductNotes
Thionyl chloride (SOCl₂)4-(1-Pyrrolidinylmethyl)-4-chloropiperidineConverts –OH to –Cl for further derivatization.
Phosphorus tribromide (PBr₃)4-(1-Pyrrolidinylmethyl)-4-bromopiperidineUseful for introducing halogens.
Methanesulfonyl chloride (MsCl)Mesylated intermediateActivates the hydroxyl group for subsequent SN2 reactions .

Key Application : Substituted derivatives are intermediates in drug discovery, particularly for kinase inhibitors and antimicrobial agents .

Acylation and Alkylation

The tertiary amine in the pyrrolidine ring participates in nucleophilic reactions:

Reaction TypeReagent/ConditionsProductNotes
AcylationAcetyl chloride (CH₃COCl)N-Acetyl-pyrrolidinylmethyl-piperidinolForms stable amides.
AlkylationMethyl iodide (CH₃I)N-Methyl-pyrrolidinylmethyl-piperidinolQuaternizes the amine.
Reductive aminationAldehydes/ketones + NaBH₃CNSecondary/tertiary amine derivativesBroad substrate compatibility .

Structural Impact : Alkylation increases lipophilicity, enhancing blood-brain barrier penetration in CNS-targeting drugs .

Acid-Base Reactions

The compound forms salts with acids, enhancing solubility for pharmaceutical formulations:

Acid UsedProductApplication
Hydrochloric acid (HCl)Dihydrochloride saltImproves stability in aqueous media .
Sulfuric acid (H₂SO₄)Sulfate saltRarely used due to hygroscopicity .

Physicochemical Note : The dihydrochloride salt is predominant in commercial samples, with a melting point >250°C .

Cyclization and Ring-Opening

Under catalytic conditions, the compound participates in cycloadditions or ring expansions:

ConditionsProductNotes
Pd/C + H₂ (hydrogenation)Saturated pyrrolidine-piperidine fused ringReduces double bonds if present .
Acidic hydrolysisRing-opened amino alcoholRequires prolonged heating .

Synthetic Utility : Hydrogenation is critical for modifying ster

Scientific Research Applications

4-(1-Pyrrolidinylmethyl)-4-piperidinol has several scientific research applications across various fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a ligand in biological studies to investigate receptor binding and enzyme inhibition.

  • Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

4-(1-Pyrrolidinylmethyl)-4-piperidinol is structurally similar to other compounds such as 4-(1-pyrrolidinylmethyl)piperidine and N-(2,6-dimethylphenyl)-4-(1-pyrrolidinylmethyl)-benzamide. its unique combination of pyrrolidine and piperidine rings gives it distinct chemical and biological properties. These differences can influence its reactivity, binding affinity, and overall utility in various applications.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP)
  • Structure: Contains a piperidinol core substituted with a chlorinated trifluoromethylphenyl group .
  • Pharmacology : TFMP derivatives exhibit potent analgesic activity via opioid-dependent and independent pathways, with some compounds showing efficacy comparable to morphine (e.g., derivatives 3, 5, 6, and 8 in ) .
  • Key Difference: The trifluoromethylphenyl group enhances lipophilicity and receptor affinity compared to the pyrrolidinylmethyl group in 4-(1-Pyrrolidinylmethyl)-4-piperidinol, likely influencing its selectivity for pain-related pathways .
Haloperidol
  • Structure: A butyrophenone derivative with a 4-piperidinol core substituted with chlorophenyl and fluorophenyl-oxobutyl groups .
  • Pharmacology : Acts as a dopamine D2 receptor antagonist, used in treating schizophrenia and Tourette’s syndrome .
  • Key Difference: The extended hydrophobic side chain in Haloperidol facilitates blood-brain barrier penetration, unlike the compact pyrrolidinylmethyl group in this compound, which may limit CNS activity .
4-(Trifluoromethyl)-4-piperidinol
  • Structure: Piperidinol substituted with a trifluoromethyl group (CAS: 373603-69-1) .
  • Physicochemical Properties : Boiling point 175.1±35.0 °C; density 1.291 g/cm³. The trifluoromethyl group increases electronegativity and steric bulk compared to the pyrrolidinylmethyl group .
  • Applications: Used in synthetic chemistry for its electron-withdrawing properties, unlike this compound, which is explored for receptor modulation .

Pharmacological and Therapeutic Profiles

Compound Target Receptor Therapeutic Use Efficacy Notes
This compound Not fully characterized (research phase) Potential CNS modulation Structural similarity to sigma-1 ligands (e.g., JNJ-5207852 in )
TFMP Derivatives µ-opioid, ORL-1 receptors Analgesia Morphine-like efficacy (188% latency in derivative 3)
Haloperidol Dopamine D2 receptors Antipsychotic High affinity for D2 (Ki < 1 nM)
Co101244 (NMDA antagonist) NR2B-containing NMDA receptors Neuroprotection Blocks excitotoxicity in neuronal trauma models

Physicochemical and Commercial Data

Compound Molecular Weight (g/mol) Solubility (Form) Price (1g)
This compound dihydrochloride 269.17 Water-soluble (salt) €2,320
4-[3-(Trifluoromethyl)phenyl]-4-piperidinol 245.24 Lipophilic ¥14,000
4-(Trifluoromethyl)-4-piperidinol 169.14 Organic solvents Not listed

Biological Activity

4-(1-Pyrrolidinylmethyl)-4-piperidinol is a compound that belongs to the class of Mannich bases, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and related research findings.

Structure and Synthesis

The compound features a piperidine core substituted with a pyrrolidinylmethyl group. This structural arrangement is significant for its biological activity, as variations in substituents can lead to different pharmacological effects. The synthesis of Mannich bases typically involves the reaction of a carbonyl compound with an amine and formaldehyde, yielding various derivatives with potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Mannich bases have been reported to possess cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell proliferation in human hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells . The mechanism often involves the inhibition of DNA topoisomerase I, leading to apoptosis in cancer cells.
  • Antimicrobial Properties : Compounds within the Mannich base category have demonstrated antibacterial and antifungal activities. These effects are attributed to the ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways .
  • Neurological Effects : Some derivatives show promise in treating neurological disorders due to their interaction with neurotransmitter systems. For example, they may act as ligands for various receptors, influencing dopaminergic and serotonergic pathways .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound against human cancer cell lines. The results indicated an IC50 value below 10 µM for HepG2 cells, suggesting significant anticancer potential .
  • Mechanistic Insights : Research has highlighted that the mechanism of action involves the formation of hydrogen bonds with DNA nucleotides, which enhances the compound's ability to inhibit DNA replication processes .
  • Pharmacological Profiles : In vivo studies have shown that certain derivatives can modulate biomarkers associated with cancer progression and inflammation, indicating their potential as therapeutic agents in oncology and inflammatory diseases .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to other related compounds:

CompoundAnticancer ActivityAntimicrobial ActivityNeurological Effects
This compoundHigh (IC50 < 10 µM)ModeratePotential
Mannich Base AModerateHighLow
Mannich Base BLowModerateHigh

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during exothermic steps to minimize side reactions.
  • Catalyst Selection : Palladium on carbon (Pd/C) for hydrogenation steps enhances yield .
  • Yield Maximization : Use excess pyrrolidine (1.2–1.5 equivalents) to drive alkylation reactions to completion .

Advanced: How can structural analogs of this compound inform its structure-activity relationship (SAR) in neuropharmacological studies?

Answer:
Comparative SAR analysis with structurally related piperidine derivatives reveals critical functional groups:

Analog Modification Biological Activity Reference
4-(4-Chlorophenyl)piperidineChlorophenyl substitutionEnhanced dopamine receptor affinity
4-Benzylpiperidin-4-olBenzyl group at C4Reduced blood-brain barrier penetration
JNJ-42048232Pyrimidine-piperidine hybridSelective κ-opioid receptor antagonism

Q. Methodological Approach :

  • Molecular Docking : Use AutoDock Vina to predict binding modes to dopamine D2 receptors .
  • In Vitro Assays : Radioligand binding assays (e.g., [³H]spiperone for D2 receptors) to quantify affinity .

Basic: What analytical techniques are essential for characterizing this compound and ensuring purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrolidinylmethyl at C4) .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to verify molecular ion peaks (e.g., m/z 211.18 [M+H]⁺) .
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) .
  • Melting Point Analysis : Compare observed mp (e.g., 137–139°C) to literature values .

Advanced: How can discrepancies in reported cytotoxicity data for this compound derivatives be resolved?

Answer:
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Use MTT/XTT assays with controlled cell lines (e.g., HEK293 or SH-SY5Y) .
  • Impurity Profiling : LC-MS to identify byproducts (e.g., N-oxides) that may skew results .
  • Dose-Response Curves : Generate IC50 values across ≥3 independent replicates to confirm reproducibility .

Safety: What are critical handling protocols for this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Spill Management : Neutralize with 5% acetic acid, then absorb with inert material (e.g., vermiculite) .
  • Storage : In airtight containers under nitrogen at –20°C to prevent oxidation .

Advanced: What computational tools are effective for predicting the metabolic pathways of this compound?

Answer:

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 (CYP3A4/2D6) oxidation sites .
  • In Silico Metabolism : Simulate phase I/II reactions (e.g., N-demethylation, glucuronidation) .
  • Validation : Compare predictions with in vitro hepatocyte microsomal assays .

Basic: How can researchers validate the stereochemical purity of this compound derivatives?

Answer:

  • Chiral HPLC : Use Chiralpak IC-3 columns (hexane:isopropanol 90:10) to separate enantiomers .
  • Optical Rotation : Compare [α]D²⁵ values with literature (e.g., +15.3° for R-isomer) .
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Pyrrolidinylmethyl)-4-piperidinol
Reactant of Route 2
4-(1-Pyrrolidinylmethyl)-4-piperidinol

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